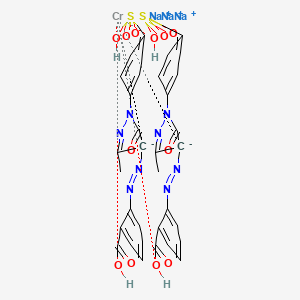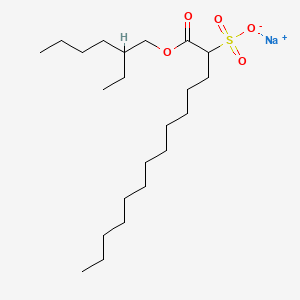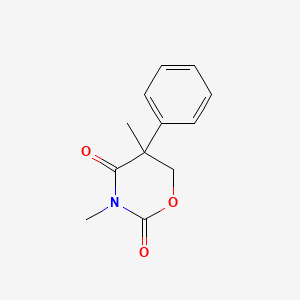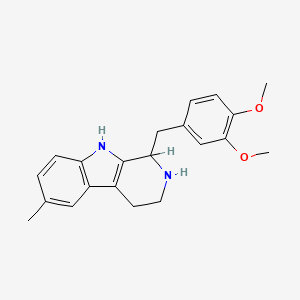
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- is a complex organic compound with a unique structure that includes a dibenzo[a,e]cyclooctene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the dibenzo[a,e]cyclooctene core: This can be achieved through a series of cyclization reactions.
Introduction of the ethyl and p-hydroxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the 1,2-propanediol moiety: This can be done through etherification reactions, where the hydroxyl groups of 1,2-propanediol react with the dibenzo[a,e]cyclooctene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学的研究の応用
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- depends on its specific application. For example:
Biochemical Interactions: It may interact with specific proteins or enzymes, altering their activity.
Therapeutic Effects: It may modulate signaling pathways involved in inflammation or cancer.
類似化合物との比較
Similar Compounds
1,2-Propanediol: A simpler compound with similar hydroxyl groups but lacking the complex aromatic structure.
Dibenzo[a,e]cyclooctene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- is unique due to its combination of a dibenzo[a,e]cyclooctene core with a 1,2-propanediol moiety. This unique structure may confer specific properties and reactivity that are not observed in simpler or structurally different compounds.
特性
CAS番号 |
85850-95-9 |
|---|---|
分子式 |
C27H28O4 |
分子量 |
416.5 g/mol |
IUPAC名 |
3-[[(10Z)-11-ethyl-10-(4-hydroxyphenyl)-6-tricyclo[10.4.0.04,9]hexadeca-1(16),4(9),5,7,10,12,14-heptaenyl]oxy]propane-1,2-diol |
InChI |
InChI=1S/C27H28O4/c1-2-24-25-6-4-3-5-18(25)7-8-20-15-23(31-17-22(30)16-28)13-14-26(20)27(24)19-9-11-21(29)12-10-19/h3-6,9-15,22,28-30H,2,7-8,16-17H2,1H3/b27-24- |
InChIキー |
MQEQHACDJPEWRB-PNHLSOANSA-N |
異性体SMILES |
CC/C/1=C(/C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC(CO)O)\C4=CC=C(C=C4)O |
正規SMILES |
CCC1=C(C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC(CO)O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


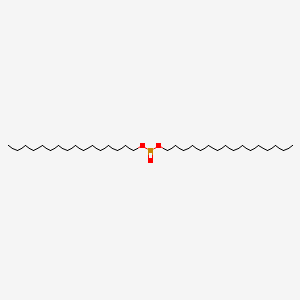
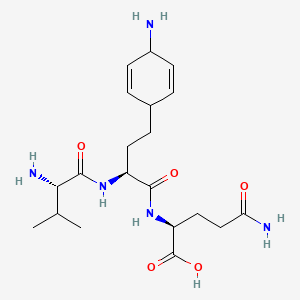
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
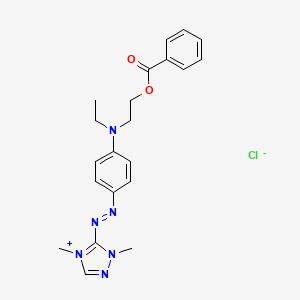

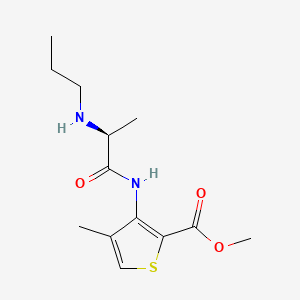
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)

![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)

